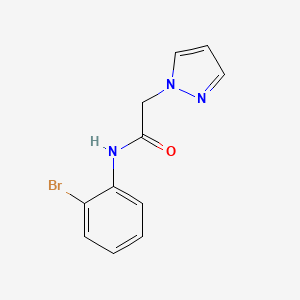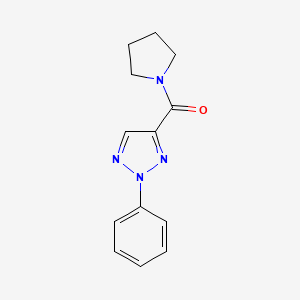
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a small molecule that belongs to the class of pyrrolidine-based compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves its ability to selectively bind to a specific site on a protein, thereby disrupting its function. The binding site of this compound has been identified to be a hydrophobic pocket on the surface of the protein. This compound interacts with the protein through a combination of hydrogen bonding, van der Waals interactions, and π-π stacking.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and signaling pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. In vivo studies have also shown that this compound can modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is its selectivity for a specific protein target, which allows for the study of protein-protein interactions in a complex biological system. This compound is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can hinder its use in certain experiments.
将来の方向性
There are several future directions for the research on (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective analogs of this compound, which can be used as chemical probes for studying protein-protein interactions. Another area of interest is the investigation of the therapeutic potential of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成法
The synthesis of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be optimized by using different reaction conditions and purification methods.
科学的研究の応用
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical tool for studying protein-protein interactions. This compound has been shown to selectively inhibit the interaction between two proteins, which can be used to elucidate their roles in biological processes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(16-8-4-5-9-16)12-10-14-17(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBAYFZJHBBOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
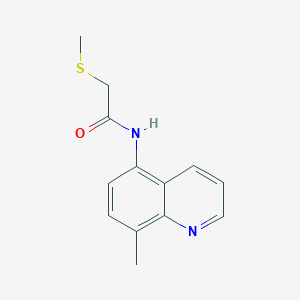

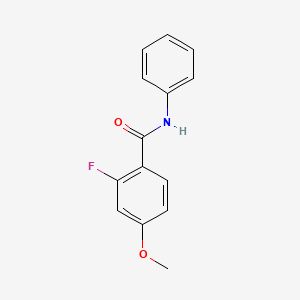
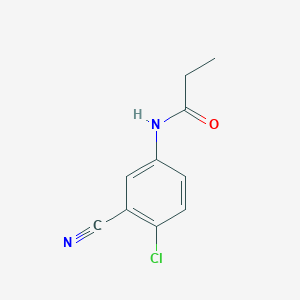


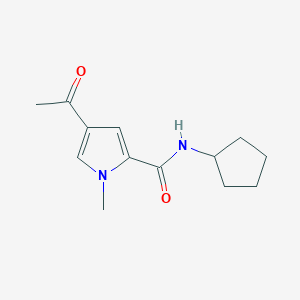


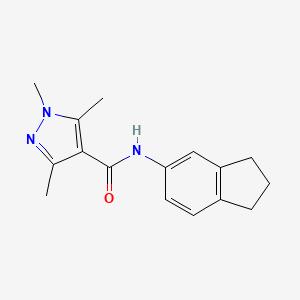
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
